molecular formula C19H34O2 B14540039 Dodecyl cyclohex-3-ene-1-carboxylate CAS No. 62266-67-5

Dodecyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14540039
CAS No.: 62266-67-5
M. Wt: 294.5 g/mol
InChI Key: UERPJYGBBJLVPP-UHFFFAOYSA-N
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Description

Dodecyl cyclohex-3-ene-1-carboxylate is an ester derivative of cyclohex-3-ene-1-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a dodecyl (C₁₂H₂₅) chain via esterification. The compound’s structure consists of a cyclohexene ring with a conjugated double bond (at the 3-position) and a carboxylate ester group at the 1-position (Figure 1).

Properties

CAS No.

62266-67-5

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

dodecyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-12,18H,2-10,13-17H2,1H3

InChI Key

UERPJYGBBJLVPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with dodecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dodecyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecyl cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield dodecyl cyclohex-3-ene-1-methanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Dodecyl cyclohex-3-ene-1-carboxylic acid.

    Reduction: Dodecyl cyclohex-3-ene-1-methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of esterases and their catalytic mechanisms. It serves as a substrate for enzyme assays.

    Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable esters with various pharmacologically active compounds.

    Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of dodecyl cyclohex-3-ene-1-carboxylate in biological systems involves its hydrolysis by esterases to release cyclohex-3-ene-1-carboxylic acid and dodecanol. These hydrolysis products can then participate in various metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Physical Properties of Cyclohex-3-ene-1-carboxylate Esters

Compound Ester Group Molecular Formula Molecular Weight (g/mol) Solubility Melting Point
Dodecyl cyclohex-3-ene-1-carboxylate Dodecyl C₁₉H₃₄O₂ 294.5 Low in water; high in organics Not reported
Butyl cyclohex-3-ene-1-carboxylate Butyl C₁₁H₁₈O₂ 182.26 Moderate in organics Not reported
Sodium dodecyl sulfate (SDS) Sulfate C₁₂H₂₅NaO₄S 288.38 High in water 206 °C

Key Observations :

  • The dodecyl ester’s long alkyl chain increases molecular weight and lipophilicity compared to the butyl analog, reducing water solubility.
  • Sodium dodecyl sulfate (SDS), though structurally distinct (sulfate head group), shares a dodecyl chain but exhibits higher water solubility due to its ionic nature .

Functional and Application Differences

Surfactant Behavior

  • Likely higher critical micelle concentration (CMC) than SDS due to lack of ionic character .
  • SDS : Ionic surfactant with low CMC (8.2 mM), widely used in detergents and biochemistry .

Pharmacological Activity

  • Tilidine-HCl: A cyclohex-3-ene carboxylate derivative with dimethylamino and phenyl groups, exhibiting potent analgesic activity via metabolite formation (e.g., nortilidine) .
  • Dodecyl ester: No pharmacological activity reported; applications likely industrial (e.g., lubricants, emulsifiers).

Crystallization Behavior

  • Additives structurally similar to SDS (e.g., metal ions) alter crystallization kinetics without affecting thermodynamics, as seen in SDS-water micellar systems . The dodecyl ester’s crystallization may similarly respond to additives, though morphology would differ due to ester vs. sulfate head groups.

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